molecular formula C16H16F3NOS B2965439 N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE CAS No. 1068575-83-6

N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

Cat. No.: B2965439
CAS No.: 1068575-83-6
M. Wt: 327.37
InChI Key: IIDDWHDETDFSFS-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound featuring a propanamide backbone substituted with a 4-(trifluoromethyl)phenyl group and a thiophen-3-yl ethyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets. Its molecular formula is C₁₆H₁₆F₃NOS, with a molecular weight of 327.07 g/mol (calculated from constituent atomic masses).

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NOS/c17-16(18,19)14-4-1-12(2-5-14)3-6-15(21)20-9-7-13-8-10-22-11-13/h1-2,4-5,8,10-11H,3,6-7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDDWHDETDFSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCCC2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the thiophene and trifluoromethyl phenyl intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid derivative of thiophene with a halogenated trifluoromethyl phenyl compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The trifluoromethyl phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and trifluoromethyl phenyl group can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Synthetic Efficiency: Compound 10d (93.4% yield) and 10e (92.0% yield) demonstrate high synthetic efficiency compared to analogs like 10f (89.1%), likely due to the stabilizing effects of trifluoromethyl groups during synthesis . The target compound’s synthetic data are unavailable, but its simpler structure (vs.

Substituent Effects: Trifluoromethyl Position: Replacing a methylthio group with trifluoromethyl (e.g., in ’s compound 36) improved binding affinity, but substituting at the 3-position (vs. 4-) reduced activity (e.g., compound 49) . This highlights the importance of the 4-CF₃-phenyl group in the target compound. Thiophene Position: The target’s thiophen-3-yl group contrasts with thiophen-2-ylmethylene in ’s compound.

Functional Group Impact :

  • Chloro vs. Thiophene : G1L () features a chloro and dimethyl group, reducing molecular weight (283.69 vs. 327.07) but likely decreasing π-π interactions compared to the target’s thiophene .
  • Tetrazolyl vs. Thiazole : Compounds with tetrazolyl groups () exhibit distinct hydrogen-bonding capabilities compared to thiazole-containing analogs (), affecting solubility and receptor binding .

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The target’s trifluoromethyl and thiophene groups enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability. In contrast, G1L’s chloro group may reduce logP (~2.8), impacting bioavailability .
  • Binding Affinity : highlights that 4-CF₃-phenyl substitutions (as in the target) generally improve affinity over 3-CF₃-phenyl analogs (e.g., compound 49 vs. 36 ) .
  • Metabolic Stability: The trifluoromethyl group in the target and 10d–10f reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

N-[2-(Thiophen-3-YL)Ethyl]-3-[4-(Trifluoromethyl)Phenyl]Propanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H22F3N2SC_{19}H_{22}F_3N_2S and a molecular weight of approximately 408.4 g/mol. Its structure includes:

  • Thiophene ring : Known for its electron-rich nature, which can enhance reactivity.
  • Piperazine moiety : Often associated with neuroactive properties.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.

1. Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit various antimicrobial effects. The presence of the thiophene ring is particularly noted for its ability to interact with microbial membranes, potentially disrupting their integrity.

2. Anticancer Properties

Research suggests that derivatives with similar structures may possess anticancer activity. The trifluoromethyl group may contribute to enhanced interactions with cancer cell targets, making this compound a candidate for further evaluation in cancer therapy.

3. Central Nervous System Effects

The piperazine component is known for its neuroactive properties, possibly modulating neurotransmitter systems. This suggests potential applications in treating neurological disorders.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SARs) of similar compounds, revealing insights into their biological efficacy:

Compound NameStructure FeaturesBiological Activity
N-[2-(4-morpholinyl)-2-thiophen-3-yl]acetamideMorpholine instead of piperazineAntimicrobial
N-[2-(pyridin-3-yl)-N'-(trifluoromethyl)phenyl]ethanediamidePyridine ring presentAnticancer
4-Methyl-N-[2-(thiophen-3-yl)-piperidin-1-yl]acetamidePiperidine instead of piperazineCNS activity

These findings suggest that the unique combination of functional groups in this compound could lead to distinctive pharmacological profiles compared to other similar compounds.

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

  • Electrophilic substitution reactions involving the thiophene ring.
  • Nucleophilic reactions facilitated by the piperazine moiety.
    These methods highlight the compound's potential reactivity and versatility in drug development.

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